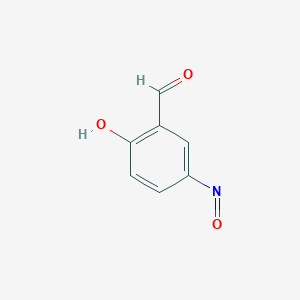
2-Hydroxy-5-nitrosobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-nitrosobenzaldehyde, also known as nitrosalicylaldehyde, is a chemical compound with the molecular formula C7H5NO4. It is a yellow crystalline solid that has been extensively studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
2-Hydroxy-5-nitrosobenzaldehyde has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and medicine. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of Schiff bases and hydrazones. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-nitrosobenzaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines in vitro. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxy-5-nitrosobenzaldehyde in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-Hydroxy-5-nitrosobenzaldehyde. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in medicine, such as its use as a chemotherapeutic agent. Additionally, its potential as a fluorescent probe for the detection of other metal ions, such as iron and manganese, could be explored. Finally, the development of new synthetic methods for 2-Hydroxy-5-nitrosobenzaldehyde could be investigated to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-5-nitrosobenzaldehyde can be achieved through various methods, including the reaction of salicylaldehyde with nitrous acid or sodium nitrite in the presence of hydrochloric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization. Other methods include the reaction of salicylaldehyde with sodium nitrite in the presence of acetic anhydride or the reaction of salicylaldehyde with nitric acid in the presence of sulfuric acid.
Propriétés
Numéro CAS |
176095-48-0 |
|---|---|
Nom du produit |
2-Hydroxy-5-nitrosobenzaldehyde |
Formule moléculaire |
C7H5NO3 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
2-hydroxy-5-nitrosobenzaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H |
Clé InChI |
YEPLUXBODFKABZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=O)C=O)O |
SMILES canonique |
C1=CC(=C(C=C1N=O)C=O)O |
Synonymes |
1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
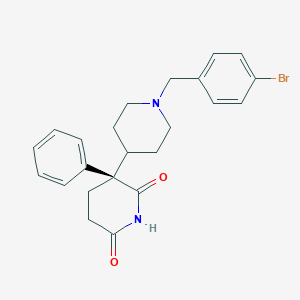
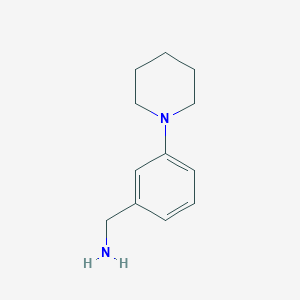
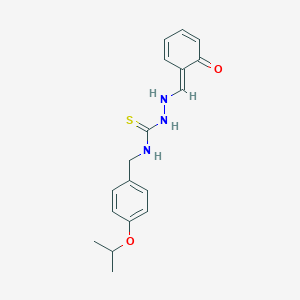
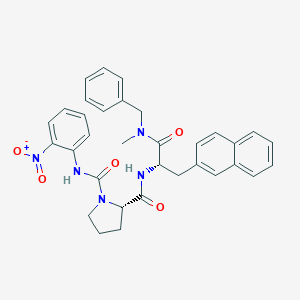
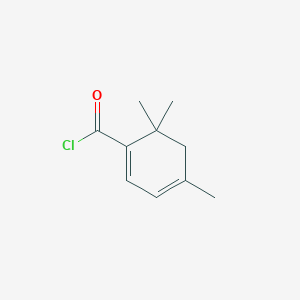
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
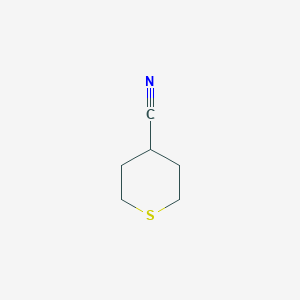
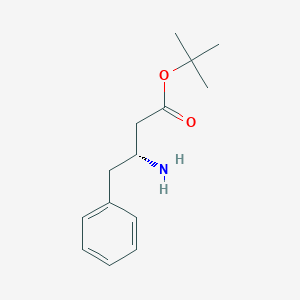
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
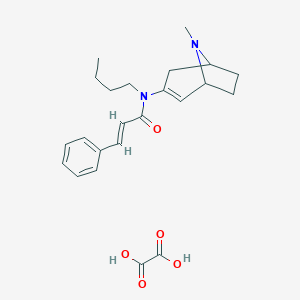
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
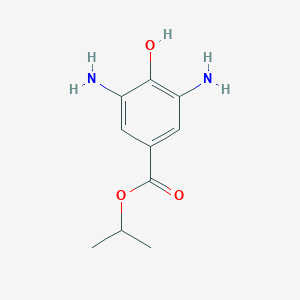
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)